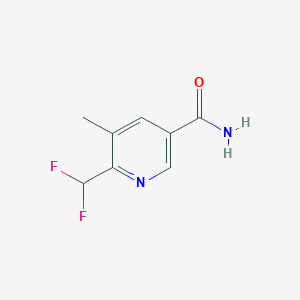
6-(Difluoromethyl)-5-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(Difluoromethyl)-5-methylnicotinamide” is a part of the difluoromethylation processes based on X–CF2H bond formation . Difluoromethylation has been a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of difluoromethyl compounds has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “6-(Difluoromethyl)-5-methylnicotinamide” is based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This structure is a result of the difluoromethylation processes .Chemical Reactions Analysis
The chemical reactions involving “6-(Difluoromethylation)-5-methylnicotinamide” are part of the difluoromethylation processes. These processes have seen the development of electrophilic, nucleophilic, radical and cross-coupling methods to construct C(sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
Late-Stage Difluoromethylation
Metal-Based Methods: The last decade has witnessed an upsurge in metal-based methods that can transfer CF₂H (difluoromethyl) to C(sp²) sites both stoichiometrically and catalytically. These methods enable late-stage functionalization of complex molecules, streamlining access to pharmaceutical compounds .
Minisci-Type Radical Chemistry: This strategy is particularly effective for heteroaromatics. Difluoromethylation of C(sp²)–H bonds has been accomplished through Minisci-type radical chemistry, expanding the toolbox for late-stage functionalization .
Stereoselective Difluoromethylation: While examples of electrophilic, nucleophilic, and radical methods exist for constructing C(sp³)–CF₂H bonds, achieving stereoselective difluoromethylation remains challenging. Researchers are actively exploring ways to enhance stereoselectivity in this field .
Site-Selective Installation on Biomolecules: An exciting departure is the precise site-selective installation of CF₂H onto large biomolecules, such as proteins. This opens up new avenues for drug discovery and therapeutic development .
Medicinal Chemistry Applications
Overview: The unique difluoromethyl moiety in “6-(Difluoromethyl)-5-methylnicotinamide” offers exciting possibilities in medicinal chemistry.
Drug Candidates: The addition of a methyl group to the nitrogen atom of an amide in drug candidates can alter their conformations, affecting their biological activity. Researchers are exploring how this modification impacts drug efficacy and pharmacokinetics .
Targeting Specific Enzymes: The difluoromethyl group can be strategically incorporated into drug molecules to target specific enzymes or receptors. This approach enhances drug selectivity and potency .
Future Directions
Novel Reagents: Researchers are developing novel non-ozone-depleting difluorocarbene reagents for X–H insertion, expanding the toolbox for difluoromethylation reactions .
Process Chemistry: Interest in process chemistry has grown, driven by streamlined access to pharmaceutical molecules. Expect continued advancements in synthetic methodologies and applications .
Late-stage difluoromethylation: concepts, developments, and perspective Fluorinated compounds present opportunities for drug discovery
Direcciones Futuras
The future directions in the research of difluoromethylation processes, including “6-(Difluoromethyl)-5-methylnicotinamide”, involve the development of more effective and general difluoromethylation reagents . The field has generated interest for process chemistry and is expected to continue to evolve.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as eflornithine, target the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells .
Biochemical Pathways
Given the potential target of ornithine decarboxylase, it’s plausible that the compound could impact the polyamine biosynthesis pathway . Polyamines are crucial for cell growth and differentiation, and their dysregulation can lead to various diseases, including cancer .
Result of Action
Based on the potential inhibition of ornithine decarboxylase, the compound could potentially disrupt the biosynthesis of polyamines, thereby affecting cell growth and differentiation .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity of many compounds
Propiedades
IUPAC Name |
6-(difluoromethyl)-5-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c1-4-2-5(8(11)13)3-12-6(4)7(9)10/h2-3,7H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPTZNZFHWIRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-5-methylnicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


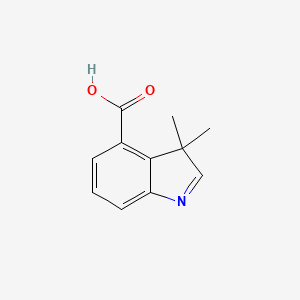
![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)

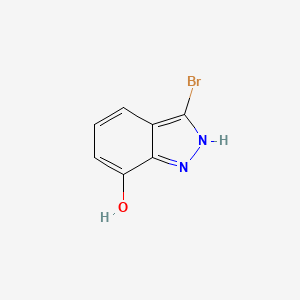
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)



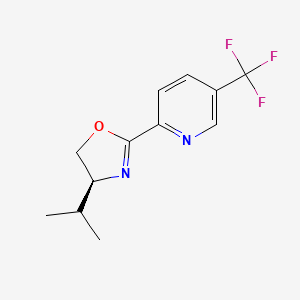
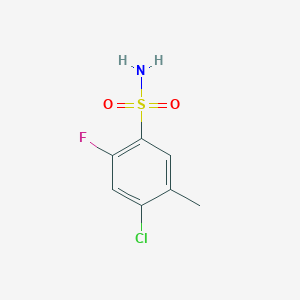
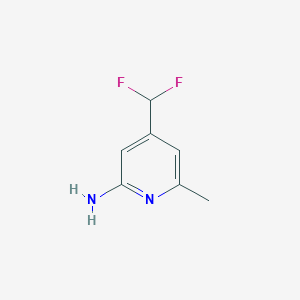
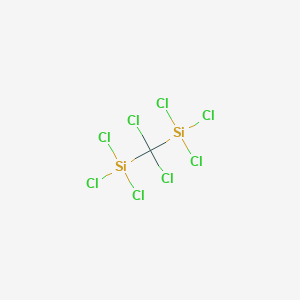
![(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid](/img/structure/B6591965.png)